An In-Depth Technical Guide to N-Cyclopropylpyrrolidin-3-amine (CAS: 1228458-66-9)
An In-Depth Technical Guide to N-Cyclopropylpyrrolidin-3-amine (CAS: 1228458-66-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropylpyrrolidin-3-amine is a heterocyclic amine that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a pyrrolidine ring with a cyclopropyl group, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the available technical information on N-Cyclopropylpyrrolidin-3-amine, including its physicochemical properties, synthesis, and potential applications, with a focus on its role in the development of new chemical entities.
Physicochemical Properties
A clear understanding of the physicochemical properties of N-Cyclopropylpyrrolidin-3-amine is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1228458-66-9 | [1] |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| IUPAC Name | N-cyclopropylpyrrolidin-3-amine | [1] |
| Boiling Point | 203.6 °C | Biosynth |
| InChI Key | DIYAZAUDWLXIIE-UHFFFAOYSA-N | [1] |
| SMILES | C1CC1NC2CCNC2 | Biosynth |
Synthesis and Experimental Protocols
The synthesis of N-Cyclopropylpyrrolidin-3-amine and its precursors is a critical aspect of its accessibility for research purposes. While specific, detailed protocols for its direct synthesis are not widely published in peer-reviewed literature, a common strategy involves the deprotection of a Boc-protected precursor. Furthermore, synthetic routes for analogous structures provide valuable insights into potential methodologies.
Synthesis of N-Cyclopropylpyrrolidin-3-amine Hydrochloride from tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
A plausible synthetic route to the hydrochloride salt of N-Cyclopropylpyrrolidin-3-amine involves the acid-mediated removal of the tert-butoxycarbonyl (Boc) protecting group from its corresponding precursor.
Experimental Protocol:
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Dissolution: Dissolve tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate in a suitable solvent such as methanol.
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Acidification: Add a solution of 4N HCl in dioxane to the reaction mixture.
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Reaction: Stir the mixture at room temperature for 24 hours.
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Isolation: Evaporate the solvent to dryness to obtain (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride.
This protocol is adapted from a similar synthesis described in the literature.
General Synthesis of Substituted Pyrrolidines
The synthesis of the pyrrolidine core can be achieved through various established organic chemistry reactions. One common approach involves the reaction of a suitable precursor, such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, with methanesulfonyl chloride to form a mesylate intermediate. This intermediate can then undergo nucleophilic substitution with an appropriate amine.[2]
Workflow for General Pyrrolidine Synthesis:
Caption: General synthetic workflow for substituted pyrrolidines.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The incorporation of a cyclopropyl group can confer desirable properties to a molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability. While specific biological data for N-Cyclopropylpyrrolidin-3-amine is limited in the public domain, its structural features suggest its utility as a key intermediate in the synthesis of compounds targeting a range of biological targets, particularly within the central nervous system (CNS).
Derivatives of 3-aminopyrrolidine have been investigated for their potential as antibacterial agents. For instance, a study on 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine derivatives showed that many of the synthesized compounds exhibited antibacterial activity against E. coli and Bacillus species.[4]
Spectroscopic Data
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¹H NMR: Signals corresponding to the cyclopropyl protons, the pyrrolidine ring protons, and the amine protons.
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¹³C NMR: Resonances for the carbons of the cyclopropyl group and the pyrrolidine ring.
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Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (126.20 g/mol ). The fragmentation pattern would likely involve cleavage of the cyclopropyl and pyrrolidine rings.
For the related compound cyclopropylamine, the mass spectrum (electron ionization) is available in the NIST WebBook.[5]
Safety and Handling
Based on available information from suppliers, N-Cyclopropylpyrrolidin-3-amine should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
N-Cyclopropylpyrrolidin-3-amine is a valuable chemical entity with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its unique combination of a pyrrolidine ring and a cyclopropyl group offers medicinal chemists a versatile scaffold to explore new chemical space. While specific biological and detailed spectroscopic data for this compound are not extensively documented, the established importance of both the pyrrolidine and cyclopropylamine moieties in drug discovery suggests that N-Cyclopropylpyrrolidin-3-amine will continue to be of interest to the research community. Further investigation into its biological activities and the development of detailed synthetic protocols will undoubtedly facilitate its broader application in the quest for new and improved medicines.
References
- 1. N-cyclopropylpyrrolidin-3-amine | 1228458-66-9 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropylamine [webbook.nist.gov]
